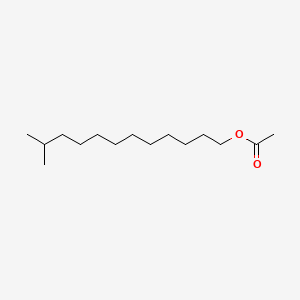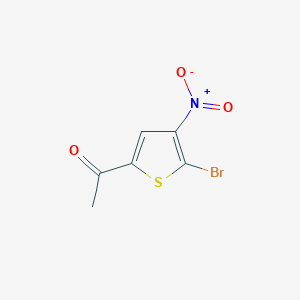
1-(5-Bromo-4-nitro-2-thiényl)éthan-1-one
Vue d'ensemble
Description
1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one is an organic compound featuring a bromine atom, a nitro group, and a thienyl ring attached to an ethanone moiety
Applications De Recherche Scientifique
1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting bacterial infections or inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electron-withdrawing groups, which enhance charge transport properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.
Mécanisme D'action
Target of Action
It is noted that similar compounds have been used in the synthesis of retinoic acid, isotretinoin, and acitretin . These compounds are known to interact with retinoic acid receptors, which play a crucial role in cell differentiation and growth .
Mode of Action
Based on its structural similarity to other thiophene derivatives, it may undergo electrophilic aromatic substitution reactions . This involves the compound interacting with its targets, leading to changes in the target molecules .
Biochemical Pathways
Given its use as an intermediate in the synthesis of retinoic acid, isotretinoin, and acitretin , it may influence the retinoid signaling pathway, which has downstream effects on cell differentiation and growth .
Result of Action
Based on its use in the synthesis of retinoic acid, isotretinoin, and acitretin , it may contribute to the effects of these compounds, which include regulation of gene expression, cell differentiation, and growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-nitro-2-thiophenecarboxylic acid, followed by a Friedel-Crafts acylation reaction with ethanoyl chloride. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products:
Nucleophilic Substitution: Products include 1-(5-azido-4-nitro-2-thienyl)ethan-1-one or 1-(5-thiocyanato-4-nitro-2-thienyl)ethan-1-one.
Reduction: The major product is 1-(5-amino-4-nitro-2-thienyl)ethan-1-one.
Oxidation: Products include 1-(5-bromo-4-nitro-2-thienyl)ethan-1-one sulfoxide or sulfone.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-4-nitro-2-thienyl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromo-4-amino-2-thienyl)ethan-1-one: Similar structure but with an amino group instead of a nitro group.
1-(5-Bromo-4-nitro-2-furyl)ethan-1-one: Similar structure but with a furan ring instead of a thienyl ring.
Uniqueness: 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one is unique due to the combination of bromine and nitro groups on a thienyl ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the design of advanced materials or targeted pharmaceuticals.
Propriétés
IUPAC Name |
1-(5-bromo-4-nitrothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWCULJVEJDHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337250 | |
| Record name | 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2160-55-6 | |
| Record name | 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

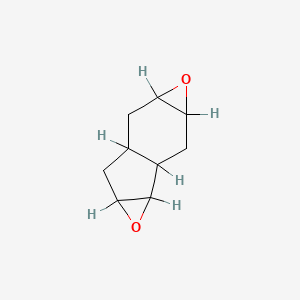
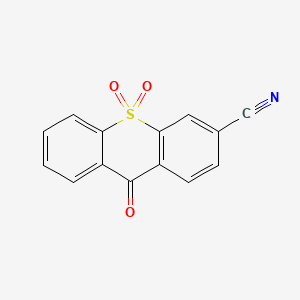
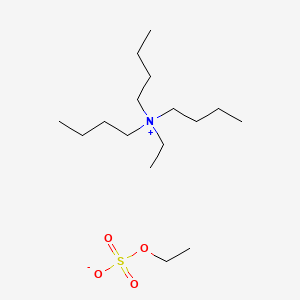
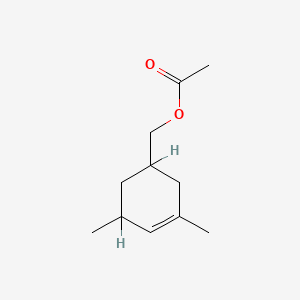
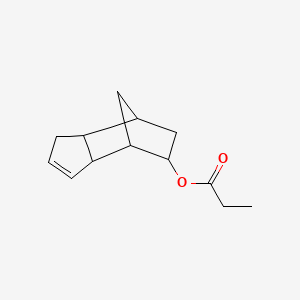
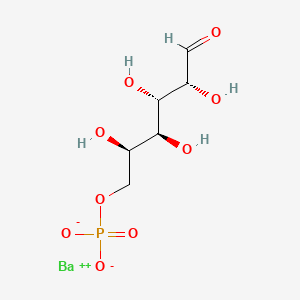
![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
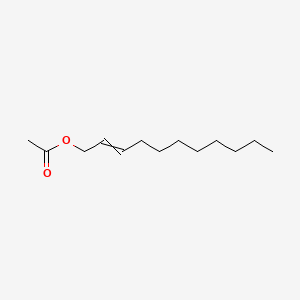
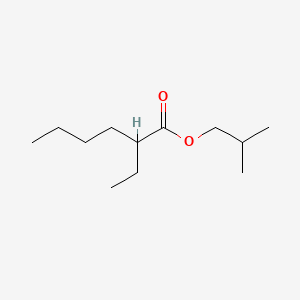
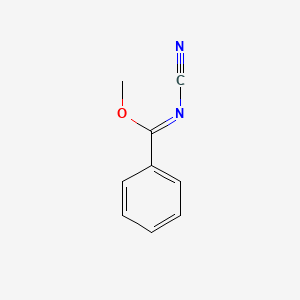
![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)

